molecular formula C13H12Cl2N2O B2828013 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 477852-42-9

1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone

Cat. No.: B2828013
CAS No.: 477852-42-9
M. Wt: 283.15
InChI Key: IMTYJKUAUBVJRG-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a dichlorobenzyl group. Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a dichlorobenzyl group, and an ethanone group. The dichlorobenzyl group would likely contribute to the overall polarity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group could potentially increase the compound’s overall polarity and influence its solubility in various solvents .

Scientific Research Applications

Antimycotic and Antifungal Activity

A significant application of compounds structurally related to 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone lies in their antimycotic and antifungal activities. Research by Raga et al. (1992) synthesized and tested a series of compounds for antifungal activity, finding notable potential in derivatives such as sertaconazole. This highlights the structural analog's utility in developing new antifungal agents, leveraging the imidazole ring's effectiveness against fungal pathogens (Raga et al., 1992).

Synthesis and Biological Evaluation

Another area of research focuses on the synthesis and biological evaluation of imidazole derivatives as antibacterial and antifungal agents. Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles, demonstrating their potent antibacterial and antifungal activities. This study underscores the chemical backbone's versatility in targeting a broad spectrum of microbial pathogens, offering insights into drug discovery and development processes (Sawant, Patil, & Baravkar, 2011).

Antimicrobial, Antioxidant, and Cytotoxic Evaluation

Further extending the compound's applicability, Abdel-Wahab, Awad, and Badria (2011) explored the synthesis of new imidazole-based heterocycles with screened antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Their findings suggest that these compounds hold significant promise in pharmacological research, especially in developing treatments with multifaceted therapeutic effects (Abdel-Wahab, Awad, & Badria, 2011).

Schiff's Bases and Antibacterial Study

Patel et al. (2011) conducted a study focusing on the synthesis of Schiff's bases derived from imidazole compounds, evaluating their antibacterial activity. This research showcases the potential of imidazole derivatives in contributing to the development of new antibacterial agents, emphasizing the structural flexibility and adaptability of such compounds in medicinal chemistry (Patel, Patel, Chaudhari, & Sen, 2011).

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8(18)13-7-17(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYJKUAUBVJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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